9-Mercapto-1-nonanol

Beschreibung

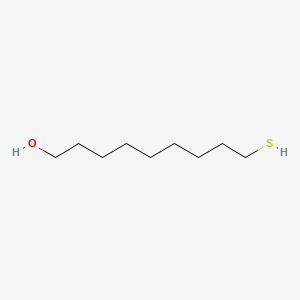

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-sulfanylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFJFNVBVKPAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673074 | |

| Record name | 9-Sulfanylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131215-92-4 | |

| Record name | 9-Sulfanylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Mercapto-1-nonanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Mercapto-1-nonanol: Properties, Structure, and Applications in Advanced Research

This technical guide provides a comprehensive overview of 9-Mercapto-1-nonanol (9-M-1-N), a bifunctional organic molecule pivotal in surface science, nanotechnology, and drug development. We will delve into its core chemical properties, molecular structure, and provide field-proven insights into its application in forming self-assembled monolayers (SAMs) and functionalizing nanoparticles. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this versatile compound.

Core Molecular Profile and Physicochemical Properties

9-Mercapto-1-nonanol is a linear alkanethiol terminated with a hydroxyl group. This unique structure, featuring a nine-carbon aliphatic chain, provides a defined length and flexibility, while the terminal functional groups—a thiol at one end and a hydroxyl at the other—dictate its utility in surface chemistry.

The thiol (-SH) group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable covalent bond that is the foundation of self-assembled monolayer technology.[1] Concurrently, the terminal hydroxyl (-OH) group imparts hydrophilicity to the modified surface, which is crucial for biocompatibility and for creating interfaces that resist non-specific protein adsorption.[2] This dual functionality makes 9-M-1-N an invaluable tool for tailoring the surface properties of materials at the molecular level.

Key Physicochemical Data

For ease of reference, the fundamental properties of 9-Mercapto-1-nonanol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀OS | [1] |

| Molecular Weight | 176.32 g/mol | [3] |

| CAS Number | 131215-92-4 | [3] |

| Appearance | Liquid | |

| Density | 0.939 g/mL at 25 °C | |

| Refractive Index | n20/D 1.483 | |

| Flash Point | > 110 °C (> 230 °F) | |

| IUPAC Name | 9-sulfanylnonan-1-ol | [1] |

| SMILES | OCCCCCCCCCS | |

| InChIKey | FXFJFNVBVKPAPL-UHFFFAOYSA-N |

Molecular Structure and Spectroscopic Characterization

A thorough understanding of the molecular structure of 9-Mercapto-1-nonanol is essential for predicting its behavior in experimental systems and for confirming its identity and purity post-synthesis or upon receipt from a commercial vendor.

Molecular Structure of 9-Mercapto-1-nonanol

Caption: Chemical structure of 9-Mercapto-1-nonanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 9-M-1-N.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments in the molecule. The triplet at approximately 3.6 ppm is indicative of the methylene protons adjacent to the hydroxyl group (-CH₂-OH). The methylene protons adjacent to the thiol group (-CH₂-SH) will appear as a quartet around 2.5 ppm, split by the neighboring methylene protons and the thiol proton. The large signal integrating to 12 protons between 1.2 and 1.6 ppm corresponds to the six methylene groups in the central part of the alkyl chain. The thiol proton (-SH) will appear as a triplet around 1.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For 9-M-1-N, nine distinct signals are expected. The carbon attached to the hydroxyl group (-CH₂-OH) will be the most downfield-shifted carbon in the aliphatic region, typically around 62 ppm. The carbon bonded to the thiol group (-CH₂-SH) will appear at approximately 24 ppm. The remaining seven methylene carbons of the alkyl chain will produce signals in the range of 25-34 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A prominent broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening resulting from hydrogen bonding.[4][5]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the alkyl chain.[6]

-

S-H Stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹ is indicative of the S-H stretching vibration of the thiol group.[4] This peak is often of low intensity but is a key diagnostic feature.

-

C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.[4]

Synthesis of 9-Mercapto-1-nonanol

While 9-Mercapto-1-nonanol is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce derivatives or isotopically labeled versions. A common synthetic strategy involves the conversion of a primary alcohol to a thiol. A generalized two-step process is outlined below, starting from 9-bromo-1-nonanol.

Step 1: Thioacetylation of 9-bromo-1-nonanol

In this step, the bromide is displaced by a thioacetate group.

-

Dissolve 9-bromo-1-nonanol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add potassium thioacetate and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield 9-thioacetyl-1-nonanol.

Step 2: Hydrolysis of the Thioacetate

The thioacetate is then hydrolyzed to the desired thiol.

-

Dissolve the purified 9-thioacetyl-1-nonanol in an alcoholic solvent (e.g., methanol).

-

Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature.

-

After the reaction is complete (monitored by TLC), the mixture is neutralized with a weak acid.

-

The product is then extracted and purified, typically by distillation or column chromatography, to give 9-Mercapto-1-nonanol.

Applications in Surface Science and Nanotechnology

The unique bifunctional nature of 9-M-1-N makes it a cornerstone molecule for the controlled functionalization of surfaces, particularly in the creation of self-assembled monolayers and the modification of nanoparticles.

Formation of Self-Assembled Monolayers (SAMs) on Gold

The spontaneous formation of a highly ordered monolayer of 9-M-1-N on a gold surface is a thermodynamically driven process. The strong, dative covalent bond between the sulfur atom of the thiol and the gold surface is the primary anchoring mechanism.[1] Van der Waals interactions between the adjacent nonyl chains promote the formation of a densely packed, quasi-crystalline structure.

Workflow for SAM Formation

Caption: Experimental workflow for forming a 9-M-1-N SAM on a gold substrate.

The resulting SAM presents a hydrophilic surface due to the outwardly oriented hydroxyl groups. This hydroxyl-terminated surface is known to significantly reduce the non-specific adsorption of proteins and other biomolecules, a critical feature for the development of reliable biosensors and biocompatible materials.[2]

Quantitative Characterization of 9-M-1-N SAMs

| Parameter | Typical Value | Technique |

| Water Contact Angle (Advancing) | < 15° | Contact Angle Goniometry |

| Ellipsometric Thickness | ~10-12 Å | Spectroscopic Ellipsometry |

The low water contact angle confirms the hydrophilic nature of the SAM surface.[7] The ellipsometric thickness is consistent with a well-ordered monolayer of tilted alkyl chains.[8]

Functionalization of Gold Nanoparticles

9-M-1-N is widely used to stabilize and functionalize gold nanoparticles (AuNPs). The thiol group anchors the molecule to the nanoparticle surface, creating a protective monolayer that prevents aggregation and imparts new properties to the nanoparticles.

Protocol for AuNP Functionalization

Caption: General workflow for the functionalization of gold nanoparticles with 9-M-1-N.

The hydroxyl-terminated surface of the functionalized AuNPs enhances their colloidal stability in aqueous media and provides a biocompatible interface. Furthermore, the hydroxyl groups can serve as reactive sites for the covalent attachment of other molecules, such as targeting ligands or therapeutic agents, making these nanoparticles versatile platforms for drug delivery and diagnostic applications.

Characterization of Functionalized AuNPs

-

UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance peak is typically observed upon functionalization, indicating a change in the local dielectric environment of the AuNPs.

-

Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter confirms the presence of the organic monolayer on the nanoparticle surface.

-

Transmission Electron Microscopy (TEM): TEM is used to confirm the size, shape, and monodispersity of the nanoparticle core post-functionalization.

-

FT-IR Spectroscopy: The presence of the characteristic vibrational bands of 9-M-1-N in the spectrum of the purified nanoparticles confirms successful functionalization.

Safety and Handling

9-Mercapto-1-nonanol is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the compound should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

9-Mercapto-1-nonanol is a powerful and versatile molecule for the precise engineering of surfaces at the nanoscale. Its well-defined structure, with a thiol anchor and a hydrophilic hydroxyl terminus, allows for the creation of robust, biocompatible, and functional interfaces on gold and other noble metal surfaces. The ability to form high-quality self-assembled monolayers and to functionalize nanoparticles makes 9-M-1-N an indispensable tool in the development of advanced biosensors, drug delivery systems, and other cutting-edge nanotechnologies. A thorough understanding of its chemical properties, spectroscopic signatures, and handling protocols, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

-

PubChem. 9-Mercapto-1-nonanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Contact angle of HD compared to that of water on SAMs formed on Au TS. [Link]

-

PubMed Central. Bacterial Adhesion to Hydroxyl- And Methyl-Terminated Alkanethiol Self-Assembled Monolayers. [Link]

- Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Biomedical Journal of Scientific & Technical Research, 36(4), 28711-28716.

- Imanparast, A., Attaran, N., Eshghi, H., & Sazgarnia, A. (2022). Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization. Iranian journal of basic medical sciences, 25(9), 1113–1120.

- Callow, J. A., Crawford, R. J., & Callow, M. E. (2002). Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores. Applied and Environmental Microbiology, 68(7), 3249–3254.

- Gospodinova, N., Tsanev, A., Kolev, K., & Gergov, G. (2013). Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. International Journal of Molecular Sciences, 14(3), 6334–6348.

-

HMDB. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0040152). [Link]

-

ResearchGate. Self-assembled monolayer surfaces characterized by water contact... [Link]

- Castner, D. G. (2012). Surface Characterization of Functionalized Gold Nanoparticles.

- Patel, D. I., Lippert, D., Shah, D., Seo, D., Hilfiker, J. N., & Linford, M. R. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry.

-

The Royal Society of Chemistry. Contents. [Link]

-

University of Iowa. Covalently functionalized gold nanoparticles: synthesis, characterization, and integration into capillary electrophoresis. [Link]

- D'Agostino, S., et al. (2016).

-

DataPhysics Instruments. Detection of self-assembled monolayers (SAMs) using contact angle measurements. [Link]

-

ResearchGate. Functionalization and Characterization of Gold Nanoparticles. [Link]

-

ResearchGate. FTIR spectrum of liquid nonanol C9H519H. [Link]

-

MDPI. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. [Link]

-

ResearchGate. A convenient phase transfer protocol to functionalize gold nanoparticles with short alkylamine ligands. [Link]

-

Nanopartz. Gold Nanoparticles Technical Notes. [Link]

-

ResearchGate. Spectroscopic Ellipsometry Based Biosensor on Gold Thin Film for Detection of Microalgae. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Spectroscopic Ellipsometry meets AFM nanolitography: about hydration of bio-inert oligo(ethylene glycol)-terminated Self assembled Monolayers on gold. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Synthesis and purification of 9-Mercapto-1-nonanol

An In-Depth Technical Guide to the Synthesis and Purification of 9-Mercapto-1-nonanol

Abstract

9-Mercapto-1-nonanol is a bifunctional organic molecule of significant interest in materials science, nanotechnology, and drug development. Its structure, featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group on a nine-carbon aliphatic chain, allows it to act as a versatile linker molecule. The thiol moiety provides a strong anchor to noble metal surfaces, such as gold, forming stable self-assembled monolayers (SAMs), while the hydroxyl group offers a reactive site for the conjugation of various bioactive molecules, polymers, or targeting ligands. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of 9-Mercapto-1-nonanol via a photoinitiated thiol-ene reaction, followed by detailed protocols for its purification and characterization.

Introduction: The Utility of a Heterobifunctional Linker

In the realm of advanced drug delivery and biosensor development, the precise arrangement of molecules at interfaces is paramount. 9-Mercapto-1-nonanol serves as a critical component in this context. Its applications are diverse, ranging from the functionalization of nanoparticles for targeted drug delivery to the creation of biocompatible surfaces on medical implants.[1] The nine-carbon chain provides a well-defined spacer, separating the conjugated functionality from the substrate surface, which can be crucial for maintaining the biological activity of attached molecules.

Table 1: Physicochemical Properties of 9-Mercapto-1-nonanol

| Property | Value | Source |

| Molecular Formula | C₉H₂₀OS | [2] |

| Molecular Weight | 176.32 g/mol | [2][3] |

| Appearance | Liquid | [3] |

| Density | 0.939 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.483 | [3] |

| Flash Point | > 110 °C | [3] |

| IUPAC Name | 9-sulfanylnonan-1-ol | [2] |

Synthesis via Photoinitiated Thiol-Ene "Click" Chemistry

The synthesis of 9-Mercapto-1-nonanol can be efficiently achieved through a radical-mediated thiol-ene reaction. This "click" chemistry approach is favored for its high yields, stereoselectivity, and tolerance of various functional groups.[4][5] The reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene, ensuring the formation of the desired terminal thiol.[5]

The overall strategy involves two key stages:

-

Thioester Formation: Reaction of the starting material, 9-nonen-1-ol, with thioacetic acid to form S-(9-hydroxynonyl) ethanethioate.

-

Hydrolysis: Cleavage of the thioester to yield the final 9-Mercapto-1-nonanol product.

This two-step approach is often preferred over the direct addition of hydrogen sulfide due to safety and control considerations.

Mechanistic Rationale

The thiol-ene reaction is a radical chain process.[4][6] A photoinitiator, upon exposure to UV light, generates free radicals. These radicals abstract a hydrogen atom from thioacetic acid, producing a thiyl radical. This thiyl radical then adds across the double bond of 9-nonen-1-ol. The resulting carbon-centered radical abstracts a hydrogen from another molecule of thioacetic acid, propagating the chain and forming the thioester product.

Figure 1: Mechanism of the photoinitiated radical thiol-ene reaction.

Detailed Experimental Protocol: Synthesis

Materials & Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 9-nonen-1-ol | C₉H₁₈O | 142.24 | 10.0 g | 70.3 mmol |

| Thioacetic Acid | C₂H₄OS | 76.12 | 6.4 g (5.8 mL) | 84.4 mmol |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | C₁₆H₁₆O₃ | 256.29 | 180 mg | 0.7 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Methanol (MeOH) | CH₄O | 32.04 | 150 mL | - |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.4 g | 85.0 mmol |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~10 mL (1M aq.) | - |

Step-by-Step Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve 9-nonen-1-ol (10.0 g, 70.3 mmol) and the photoinitiator DMPA (180 mg, 0.7 mmol) in dichloromethane (100 mL).

-

Initiation: While stirring, add thioacetic acid (5.8 mL, 84.4 mmol). Purge the solution with nitrogen for 15 minutes to remove oxygen, which can quench the radical reaction.

-

Photoreaction: Irradiate the stirred solution with a UV lamp (e.g., 365 nm) for approximately 2-3 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the vinyl protons from the starting material.

-

Workup (Thioester): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM. The resulting crude oil is the thioester intermediate, S-(9-hydroxynonyl) ethanethioate. This intermediate can be used directly in the next step without further purification.

-

Hydrolysis Setup: Dissolve the crude thioester in methanol (150 mL). In a separate flask, dissolve sodium hydroxide (3.4 g, 85.0 mmol) in deionized water (20 mL) and cool the solution in an ice bath.

-

Saponification: Add the cold NaOH solution to the methanolic solution of the thioester. Stir the mixture at room temperature for 3 hours.

-

Neutralization & Extraction: Cool the reaction mixture in an ice bath and neutralize by slowly adding 1M HCl until the pH is ~7. Remove the methanol under reduced pressure. Add deionized water (100 mL) and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 9-Mercapto-1-nonanol as a yellowish oil.

Purification of 9-Mercapto-1-nonanol

Purification is critical to remove unreacted starting materials, residual reagents, and any side products, such as disulfides formed by the oxidation of the thiol. Flash column chromatography is the method of choice for achieving high purity on a laboratory scale.

Figure 2: General workflow for the purification of 9-Mercapto-1-nonanol.

Detailed Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution is recommended, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be from 100% Hexane to 90:10 Hexane:Ethyl Acetate.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of dichloromethane, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the prepared column.

-

Elution: Begin eluting the column with the starting solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Collect fractions in test tubes.

-

TLC Monitoring: Monitor the collected fractions by TLC, staining with potassium permanganate (KMnO₄) stain, which is effective for visualizing both alcohols and thiols.

-

Isolation: Combine the fractions containing the pure product (identified by a single spot on the TLC plate at the correct Rf value).

-

Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield 9-Mercapto-1-nonanol as a clear, colorless liquid.

Characterization and Quality Control

Confirmation of the structure and assessment of purity are essential final steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.[8][9]

Table 2: Expected NMR Spectroscopic Data for 9-Mercapto-1-nonanol (in CDCl₃)

| Assignment | ¹H NMR (Chemical Shift, Multiplicity, Integration) | ¹³C NMR (Chemical Shift) |

| HO-CH ₂- | ~3.64 ppm (t, 2H) | ~63.1 ppm |

| HS-CH ₂- | ~2.52 ppm (q, 2H) | ~24.7 ppm |

| -CH ₂- (adjacent to -CH₂OH) | ~1.57 ppm (m, 2H) | ~32.8 ppm |

| -CH ₂- (adjacent to -CH₂SH) | ~1.60 ppm (m, 2H) | ~34.1 ppm |

| -SH | ~1.34 ppm (t, 1H) | - |

| -(CH ₂)₅- (bulk chain) | ~1.2-1.4 ppm (m, 10H) | ~28.4, 29.2, 29.4 ppm |

Note: 't' denotes a triplet, 'q' a quartet, and 'm' a multiplet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The presence of the characteristic triplets for the protons adjacent to the hydroxyl and thiol groups, along with the correct integration values, provides strong evidence for the successful synthesis of the target molecule.[9] The disappearance of signals corresponding to the vinyl protons (~4.9-5.8 ppm) of the starting material confirms the completion of the thiol-ene reaction.

Conclusion

The methodology presented in this guide, centered on a photoinitiated thiol-ene reaction, offers a reliable and high-yielding pathway to 9-Mercapto-1-nonanol. This approach aligns with the principles of "click" chemistry, providing a straightforward and efficient synthesis. Rigorous purification by flash chromatography and thorough characterization by NMR spectroscopy are crucial for obtaining a high-purity product suitable for demanding applications in drug development, biosensor fabrication, and materials science. The versatility of this bifunctional linker ensures its continued importance in the development of next-generation therapeutic and diagnostic platforms.[10][11]

References

-

Title: 9-Mercapto-1-nonanol | C9H20OS | CID 46201499 Source: PubChem URL: [Link]

-

Title: Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions Source: PMC - NIH URL: [Link]

-

Title: Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels Source: The Royal Society of Chemistry URL: [Link]

-

Title: Applications of Thiol-Ene Chemistry for Peptide Science Source: PMC - NIH URL: [Link]

-

Title: ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY Source: The Journal of Science and Engineering URL: [Link]

-

Title: Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes Source: ResearchGate URL: [Link]

- Title: Nonyl alcohol synthesis process Source: Google Patents URL

-

Title: NMR Laboratory 1 Source: University of Pardubice URL: [Link]

-

Title: The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications Source: MDPI URL: [Link]

-

Title: CHE 219L NMR Characterization Tutorial Source: YouTube URL: [Link]

-

Title: Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies Source: PMC - NIH URL: [Link]

-

Title: Application of new approach methodologies for nonclinical safety assessment of drug candidates Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 9-Mercapto-1-nonanol | C9H20OS | CID 46201499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Mercapto-1-nonanol 96 131215-92-4 [sigmaaldrich.com]

- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westmont.edu [westmont.edu]

- 8. NMR_En [uanlch.vscht.cz]

- 9. m.youtube.com [m.youtube.com]

- 10. Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of new approach methodologies for nonclinical safety assessment of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Mercapto-1-nonanol CAS number and molecular weight

An In-Depth Technical Guide to 9-Mercapto-1-nonanol for Advanced Research Applications

Authored by: A Senior Application Scientist

Introduction

9-Mercapto-1-nonanol is a bifunctional organic molecule of significant interest in the fields of materials science, nanotechnology, and bio-interfacial chemistry. Its structure, featuring a nine-carbon aliphatic chain with a terminal thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, provides it with unique amphiphilic properties and versatile chemical reactivity. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, facilitating the spontaneous formation of highly ordered self-assembled monolayers (SAMs). Simultaneously, the exposed hydroxyl terminus offers a hydrophilic interface that can resist non-specific protein adsorption or serve as a reactive site for the covalent attachment of biomolecules, making it an invaluable tool for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 9-Mercapto-1-nonanol, focusing on its core physicochemical properties, its critical role in surface modification, and detailed protocols for its application in creating functional bio-interfaces.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 9-Mercapto-1-nonanol is essential for its effective application in experimental design. These properties dictate its solubility, reactivity, and the characteristics of the monolayers it forms.

| Property | Value | Source(s) |

| CAS Number | 131215-92-4 | [1] |

| Molecular Formula | C₉H₂₀OS | [2][3] |

| Molecular Weight | 176.32 g/mol | [1][3] |

| Appearance | Liquid | |

| Density | 0.939 g/mL at 25 °C | |

| Refractive Index | n20/D 1.483 | |

| Flash Point | >110 °C (>230 °F) | [3] |

| IUPAC Name | 9-sulfanylnonan-1-ol | [1] |

The Cornerstone Application: Self-Assembled Monolayers (SAMs)

The primary and most powerful application of 9-Mercapto-1-nonanol is in the formation of self-assembled monolayers on gold surfaces. This process is driven by the strong, specific interaction between the sulfur atom of the thiol group and the gold substrate, leading to a highly organized, densely packed molecular layer.

The "Why": Causality Behind Experimental Utility

-

Passivation and Biocompatibility: The resulting SAM terminates with a layer of hydroxyl (-OH) groups. This hydrophilic surface is highly effective at resisting the non-specific adsorption of proteins and other biomolecules from complex media like cell culture fluid or blood serum. This "passivation" is critical in biosensor development, as it significantly reduces background noise and enhances the signal-to-noise ratio, leading to higher sensitivity and specificity.

-

Creating a Reactive Platform: The terminal hydroxyl groups are not merely passive; they provide a versatile chemical handle for further functionalization. Through established chemistries (e.g., esterification, carbamate formation), a wide array of molecules such as antibodies, DNA probes, enzymes, or small-molecule drugs can be covalently immobilized on the surface.

-

Mixed Monolayer Engineering: In advanced applications, 9-Mercapto-1-nonanol is often used as a diluent or "spacer" molecule in mixed SAMs. When co-deposited with a longer, functional thiol (e.g., one terminated with a biotin or a specific peptide sequence), it serves to orient the functional molecules, minimize steric hindrance between them, and ensure their binding sites are accessible to target analytes in solution. This precise control over the surface architecture is fundamental to creating high-performance biosensors and platforms for studying molecular interactions.

Diagram of SAM Formation on a Gold Substrate

Caption: Workflow of 9-Mercapto-1-nonanol self-assembly on a gold substrate.

Experimental Protocol: Formation of a 9-Mercapto-1-nonanol SAM on Gold

This protocol describes a validated method for creating a high-quality, consistent monolayer on a gold-coated substrate. Adherence to cleanliness and procedural detail is paramount for reproducibility.

Pillar of Trustworthiness: A Self-Validating System

The success of this protocol relies on systematic cleanliness and controlled incubation. Each step is designed to eliminate variables that could compromise the quality of the final monolayer. Characterization techniques such as contact angle goniometry or ellipsometry can be used to validate the formation of a uniform, hydrophilic surface post-procedure.

Step-by-Step Methodology

1. Materials and Reagents:

- Gold-coated substrates (e.g., silicon wafers, glass slides)

- 9-Mercapto-1-nonanol (≥95% purity)

- 200-proof absolute ethanol (ACS grade or higher)

- Ultrapure water (18.2 MΩ·cm)

- High-purity nitrogen or argon gas

- Clean, sealable glass vials (scintillation vials are ideal)

- Fine-tipped tweezers

2. Substrate Cleaning (Critical Step):

- Rationale: The quality of the SAM is directly dependent on the cleanliness of the gold surface. Any organic contaminants will lead to defects in the monolayer.

- Rinse the gold substrate thoroughly with absolute ethanol, followed by ultrapure water.

- Dry the substrate under a gentle stream of nitrogen gas.

- For the most rigorous cleaning, treat the substrate with a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment (PPE) in a fume hood. Immerse substrates for 5-10 minutes, then rinse copiously with ultrapure water and dry with nitrogen.

3. Preparation of Thiol Solution:

- Rationale: A dilute solution prevents the formation of multilayers and allows for slow, ordered assembly. Ethanol is an ideal solvent as it readily dissolves the alkanethiol and wets the gold surface.

- In a fume hood, prepare a 1 mM solution of 9-Mercapto-1-nonanol in absolute ethanol. For example, to make 10 mL of solution, dissolve 1.76 mg of 9-Mercapto-1-nonanol in 10 mL of ethanol.

- Ensure the solution is thoroughly mixed.

4. Self-Assembly Process:

- Place the clean, dry gold substrate into a glass vial.

- Completely immerse the substrate in the 1 mM thiol solution.

- To minimize oxidation of the thiol, reduce the headspace above the solution and gently backfill the vial with nitrogen or argon gas before sealing tightly with a cap. Wrap the cap with Parafilm® for an extra seal.

- Allow the self-assembly to proceed for 18-24 hours at room temperature.

- Rationale: While initial adsorption is rapid, this extended incubation period is crucial for the molecules to rearrange and anneal into a well-ordered, crystalline-like monolayer.

5. Rinsing and Drying:

- Rationale: This step is essential to remove any non-chemisorbed (physisorbed) thiol molecules from the surface.

- Carefully remove the substrate from the thiol solution using tweezers.

- Rinse the substrate thoroughly with a stream of fresh absolute ethanol for 15-20 seconds.

- Dry the substrate under a gentle stream of nitrogen gas.

- The functionalized substrate is now ready for characterization or subsequent conjugation steps.

Diagram of Experimental Workflow

Caption: Step-by-step workflow for creating a 9-Mercapto-1-nonanol SAM.

Relevance in Drug Development

The principles of using hydroxyl-terminated SAMs are directly applicable to the drug development pipeline:

-

High-Throughput Screening (HTS): Functionalized gold surfaces can be used to immobilize target proteins in a controlled orientation, creating chips for screening small-molecule libraries via techniques like Surface Plasmon Resonance (SPR).

-

Drug Delivery Systems: While 9-Mercapto-1-nonanol is primarily used for planar surfaces, the same chemistry is applied to functionalize gold nanoparticles (AuNPs).[4] The resulting hydroxylated AuNPs exhibit improved biocompatibility and provide a platform for conjugating drugs, creating targeted nanocarriers.[4]

-

Diagnostic Biosensors: The development of sensitive and specific biosensors for detecting disease biomarkers is a cornerstone of modern diagnostics and companion diagnostics for targeted therapies. The ability of 9-Mercapto-1-nonanol to create a low-fouling, functionalizable surface is critical in this context.

Safety and Handling

As a laboratory chemical, 9-Mercapto-1-nonanol must be handled with appropriate care.

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritant, Eye Irritant, and may cause respiratory irritation.[1][3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[3] Avoid inhalation of vapor and contact with skin and eyes.

References

-

9-Mercapto-1-nonanol | C9H20OS | CID 46201499 . PubChem. [Link]

Sources

The Solubility of 9-Mercapto-1-nonanol: A Guide for Researchers

An In-Depth Technical Guide

Introduction

9-Mercapto-1-nonanol (9-M-1-N) is a bifunctional organic molecule featuring a nine-carbon aliphatic chain terminated by a primary alcohol (-OH) at one end and a thiol (-SH) group at the other.[1] Its molecular formula is C₉H₂₀OS, with a molecular weight of approximately 176.32 g/mol . This unique structure makes it an important reagent in surface chemistry, particularly for the formation of self-assembled monolayers (SAMs) on noble metal substrates like gold, where the thiol group provides a strong anchoring point. For professionals in drug development, materials science, and nanotechnology, a thorough understanding of its solubility is paramount for designing experimental protocols, ensuring reaction homogeneity, and developing effective purification strategies.

This guide provides a comprehensive overview of the solubility characteristics of 9-Mercapto-1-nonanol, grounded in fundamental chemical principles and supported by actionable experimental protocols. We will explore the molecule's structural attributes that govern its behavior in various solvents and provide a framework for predicting and verifying its solubility.

The Chemical Basis of Solubility for 9-Mercapto-1-nonanol

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3] 9-Mercapto-1-nonanol is an amphiphilic molecule, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics.

-

Hydrophilic Moieties : The terminal hydroxyl (-OH) and sulfhydryl (-SH) groups are polar. The hydroxyl group is particularly effective at forming hydrogen bonds with polar protic solvents like water and alcohols.[4][5] The thiol group is less polar than the alcohol group and forms weaker hydrogen bonds, but still contributes to the molecule's overall polarity.[6][7]

-

Hydrophobic Moiety : The nine-carbon alkyl chain (C₉H₁₈) is nonpolar and constitutes the hydrophobic "tail" of the molecule. This long chain dominates the molecule's character, favoring interactions with nonpolar solvents through van der Waals forces.

The interplay between these two opposing features determines the molecule's solubility in any given solvent. A long hydrophobic chain tends to significantly decrease solubility in highly polar solvents like water.[5][8]

Visualizing the Amphiphilic Structure

The diagram below illustrates the distinct polar and nonpolar regions of the 9-Mercapto-1-nonanol molecule, which are fundamental to understanding its solubility profile.

Caption: Molecular structure of 9-Mercapto-1-nonanol highlighting its key functional groups.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for 9-Mercapto-1-nonanol can be predicted. The long C9 chain is the dominant feature, suggesting poor solubility in water but good solubility in organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble / Very Sparingly Soluble | The large, nonpolar nine-carbon chain outweighs the hydrogen bonding capability of the terminal -OH and -SH groups.[5][8] |

| Methanol, Ethanol | Soluble | The alkyl groups of these alcohols can interact with the C9 chain, while their hydroxyl groups can hydrogen bond with the -OH and -SH groups of the solute. Ethanol is a commonly cited solvent for dissolving long-chain alkanethiols.[9][10] | |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (DCM) | Soluble | These solvents are polar enough to interact with the hydrophilic heads but lack the strong hydrogen-bonding network of water, making them more accommodating to the long hydrophobic tail. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar nature of these solvents allows for favorable van der Waals interactions with the long C9 alkyl chain, which is the largest part of the molecule. |

Experimental Protocol for Qualitative Solubility Determination

To empirically validate the predicted solubilities, a systematic experimental approach is necessary. The following protocol provides a reliable and straightforward method for assessing the solubility of 9-Mercapto-1-nonanol in various solvents at room temperature.

Causality and Experimental Design

This protocol is designed to systematically classify the compound's solubility based on the "like dissolves like" principle.[2] We begin with water to assess the influence of the polar functional groups. Subsequent tests with solvents of varying polarity (5% NaOH, 5% HCl, and organic solvents) help to further characterize the molecule and confirm the dominance of its hydrophobic character.[11][12] Using a standardized solute-to-solvent ratio (e.g., ~25 mg in 0.75 mL) provides a consistent basis for comparison across different solvents.[11]

Materials and Equipment

-

9-Mercapto-1-nonanol (CAS: 131215-92-4)

-

Small test tubes (13x100 mm) and rack

-

Graduated cylinders or pipettes (1 mL, 5 mL)

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Solvents for testing: Deionized Water, Ethanol, Methanol, Hexane, Toluene, Dichloromethane (DCM)

-

Aqueous solutions: 5% NaOH (w/v), 5% HCl (v/v)

Safety Precautions

9-Mercapto-1-nonanol is harmful if swallowed and causes skin and eye irritation.[1][13] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure

-

Preparation : Label a series of clean, dry test tubes, one for each solvent to be tested.

-

Aliquoting Solute : Weigh approximately 25 mg of 9-Mercapto-1-nonanol and place it into the first test tube. Since it is a liquid at room temperature (density ≈ 0.939 g/mL), this corresponds to roughly 27 µL.[13] Repeat for all test tubes.

-

Solvent Addition : Add 0.75 mL of the first test solvent to the corresponding test tube.[11]

-

Mixing : Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds.

-

Observation : Allow the tube to stand for 1-2 minutes and observe the contents.

-

Soluble : The mixture forms a single, clear, homogeneous phase with no visible droplets of undissolved solute.

-

Sparingly Soluble : The mixture is cloudy, or a significant portion of the solute has dissolved, but some remains undissolved.

-

Insoluble : The solute forms a separate layer (often as oily droplets) or shows no sign of dissolving. The mixture remains heterogeneous.

-

-

Record Results : Carefully record the observation for the solvent.

-

Repeat : Repeat steps 3-6 for each of the selected solvents.

-

Acid/Base Test (Optional but Recommended) :

-

To the test tube with 5% HCl, observe for solubility. Lack of solubility confirms the absence of a basic functional group like an amine.[12]

-

To the test tube with 5% NaOH, observe for solubility. Thiols are weakly acidic (more acidic than alcohols) and may be deprotonated by a strong base to form a more soluble thiolate salt.[6][7] Dissolution in NaOH would confirm the acidic nature of the thiol group.

-

Decision Workflow for Solubility Testing

The following diagram outlines the logical flow for characterizing an unknown compound's solubility, which is the basis for the protocol described.

Caption: A flowchart for the systematic determination of a compound's solubility class.

Conclusion

The solubility of 9-Mercapto-1-nonanol is governed by its amphiphilic structure. The dominant nine-carbon hydrophobic chain renders it effectively insoluble in water but allows for high solubility in a wide range of common organic solvents, from nonpolar alkanes like hexane to polar alcohols like ethanol. This profile is critical for its application in forming high-quality self-assembled monolayers, where solvents like ethanol are favored to ensure complete dissolution and uniform surface coverage. The provided experimental protocol offers a robust framework for researchers to verify these solubility characteristics in their own laboratory settings, ensuring reproducible and successful experimental outcomes.

References

-

PubChem. 9-Mercapto-1-nonanol | C9H20OS | CID 46201499. National Center for Biotechnology Information. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Pharmacy. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Wisconsin-Green Bay. Chapter 9 - Alcohols and Thiols. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Palomar College. Alcohols, Phenols, Thiols, and Ethers. [Link]

-

Wikipedia. Thiol. [Link]

-

Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link]

-

White, R. J., et al. (2020). Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids. ACS Applied Materials & Interfaces. [Link]

-

ResearchGate. A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents. [Link]

-

Needham, T. E., Jr. (1968). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. [Link]

-

Luk, Y.-Y., et al. (1998). Self-Assembled Monolayers of Alkanethiolates Presenting Mannitol Groups Are Inert to Protein Adsorption and Cell Attachment. Journal of the American Chemical Society. [Link]

-

Chakravarty, B., et al. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Van der Maelen, J., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Information and Modeling. [Link]

-

Podvorna, O., et al. (2017). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir. [Link]

Sources

- 1. 9-Mercapto-1-nonanol | C9H20OS | CID 46201499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alcohols, Phenols, Thiols, and Ethers [chem.latech.edu]

- 6. Chapter 9 Notes [web.pdx.edu]

- 7. Thiol - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. 9-Mercapto-nonan-1-ol | 131215-92-4 [amp.chemicalbook.com]

Self-assembly mechanism of 9-Mercapto-1-nonanol on gold

An In-Depth Technical Guide to the Self-Assembly of 9-Mercapto-1-nonanol on Gold Surfaces

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the fundamental mechanisms, structural characteristics, and practical methodologies associated with the self-assembly of 9-Mercapto-1-nonanol (9-MNL) on gold substrates. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core scientific principles with field-proven techniques to offer a comprehensive understanding of this widely utilized surface modification system.

Introduction: The Architecture of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) represent a cornerstone of nanotechnology, enabling the precise modification of surface properties through the spontaneous organization of molecules into ordered, single-layer structures.[1] Among the various systems, the bond between sulfur and gold is particularly robust and well-characterized, making alkanethiols on gold a model system for fundamental studies and a versatile platform for practical applications.

9-Mercapto-1-nonanol (C₉H₂₀OS) is a bifunctional molecule featuring a thiol (-SH) headgroup for strong anchoring to gold and a terminal hydroxyl (-OH) group that imparts a hydrophilic character to the modified surface.[2] Its nine-carbon alkyl chain provides a balance of intermolecular forces necessary for forming a well-ordered, densely packed monolayer. These characteristics make 9-MNL SAMs invaluable in fields such as biosensing, where they act as spacer molecules to orient bioreceptors and resist non-specific protein adsorption, and in drug delivery, where they can serve as a biocompatible interface for nanoparticle functionalization.[3][4][5] Understanding the core mechanism of its assembly is paramount to harnessing its full potential.

The Self-Assembly Mechanism: A Multi-Step Process

The formation of a 9-MNL SAM on a gold surface is not an instantaneous event but a thermodynamically driven process involving several distinct stages. The overall process is governed by a significant negative free energy of adsorption (ΔG°), indicating its spontaneity.[6]

The Gold-Thiol Anchor: Covalent Chemisorption

The primary driving force for the assembly is the strong, specific interaction between the sulfur atom of the thiol group and the gold surface. The process is generally accepted to proceed via oxidative addition of the S-H bond to the gold, resulting in a gold-thiolate (Au-S) species. This step involves the cleavage of the S-H bond and the formation of a covalent-like bond with a significant energy of approximately 40-45 kcal/mol.

This chemisorption is the initial anchoring step. In solution, the 9-MNL molecule must first be de-solvated before it can adsorb onto the substrate.[1] The choice of solvent is therefore critical; ethanol is commonly used as it effectively solvates both the polar termini and the non-polar alkyl backbone of the molecule.[3][7]

Kinetics and Structural Evolution

The formation of a complete, well-ordered monolayer follows a multi-stage kinetic model, often described by Langmuir kinetics, which involves an initial rapid uptake followed by a much slower reorganization phase.[8]

-

Initial Physisorption & Low-Density Phase: In the first few minutes, molecules rapidly adsorb onto the gold surface from solution. At this stage, the surface coverage is low, and the alkyl chains tend to lie flat on the surface to maximize their contact with the gold.[1] This is often referred to as the "lying-down" or "striped" phase.

-

Monolayer Nucleation and Growth: As surface concentration increases, a phase transition occurs. The alkyl chains begin to lift from the surface to accommodate more molecules, transitioning into a "standing-up" orientation. This process is driven by the energetic favorability of forming more Au-S bonds and initiating stabilizing intermolecular interactions.

-

Slow Reorganization and Annealing: The final stage can last for several hours. During this period, the monolayer undergoes a slow reorganization to minimize defects and maximize packing density. Molecules adjust their positions and tilt angles to optimize the van der Waals forces between adjacent alkyl chains and the hydrogen bonding between terminal hydroxyl groups. This annealing process is crucial for the formation of a highly ordered, crystalline-like monolayer. For this reason, incubation times of 24-48 hours are typically recommended for achieving a well-defined SAM.

The Role of Intermolecular Forces

While the Au-S bond anchors the molecules, the final ordered structure is dictated by two weaker, yet critical, intermolecular forces:

-

Van der Waals Interactions: The nine-carbon alkyl chains of adjacent 9-MNL molecules interact via attractive van der Waals forces. These collective interactions, though individually weak (<5 kJ mol⁻¹), become significant in a densely packed assembly, promoting a quasi-crystalline, all-trans conformation of the alkyl chains and contributing to the overall stability of the monolayer.[9]

-

Hydrogen Bonding: The terminal hydroxyl (-OH) groups introduce a crucial secondary interaction. Intermolecular hydrogen bonding can occur between the hydroxyl groups of neighboring molecules.[10][11][12] This interaction adds significant stability to the SAM, particularly enhancing its thermal stability compared to alkanethiols with non-hydrogen-bonding end groups (e.g., -CH₃).[13] This hydrogen-bonding network also defines the surface energy and wettability of the final monolayer, rendering it hydrophilic.

The interplay of these forces results in a densely packed monolayer where the alkyl chains are tilted at an angle of approximately 30° from the surface normal to maximize their interaction energy.

Caption: The self-assembly process of 9-MNL on a gold substrate.

Experimental Methodologies

The successful fabrication of a high-quality 9-MNL SAM requires meticulous attention to cleanliness and procedure. The subsequent characterization provides validation of the monolayer's formation and quality.

Protocol: Preparation of a 9-MNL SAM on Gold

This protocol is a standard procedure for generating a single-component 9-MNL monolayer.

A. Materials and Reagents:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

9-Mercapto-1-nonanol (9-MNL)[2]

-

200-proof, absolute ethanol

-

High-purity water (18.2 MΩ·cm)

-

Clean glass vials with sealable caps

-

Tweezers for substrate handling

-

High-purity dry nitrogen gas

B. Substrate Cleaning (Critical Step):

-

Handle gold substrates only with clean tweezers.

-

Clean the substrates with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Use appropriate personal protective equipment (PPE) in a fume hood.

-

Immerse substrates in the piranha solution for 10-15 minutes.

-

Rinse copiously with high-purity water, followed by a rinse with absolute ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas. Use immediately. Alternatively, O₂ plasma cleaning for 5 minutes is also an effective method.[14]

C. SAM Formation:

-

Prepare a 1 mM solution of 9-MNL in absolute ethanol. For a 10 mL solution, dissolve 1.76 mg of 9-MNL (M.W. 176.32 g/mol ) in 10 mL of ethanol.[15]

-

Place the cleaned, dry gold substrates into individual glass vials.

-

Immediately immerse the substrates in the 1 mM 9-MNL solution. Ensure the entire gold surface is covered.

-

Minimize headspace in the vials, backfill with nitrogen gas, and seal tightly to reduce oxidation.

-

Allow the self-assembly to proceed for 24 to 48 hours at room temperature in a vibration-free environment.

-

After incubation, remove the substrates with tweezers and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

Store in a clean, dry environment (e.g., a desiccator) until characterization or use.

Protocol: Characterization Techniques

Multiple surface-sensitive techniques should be employed to confirm the formation and quality of the SAM.

A. Contact Angle Goniometry:

-

Principle: This technique measures the angle a liquid droplet makes with the surface, indicating the surface's wettability. The formation of a 9-MNL SAM with its terminal -OH groups should make the hydrophobic gold surface significantly more hydrophilic.

-

Procedure: Place a small droplet (1-5 µL) of high-purity water on the SAM surface and measure the static contact angle.

-

Expected Result: A clean gold surface has a water contact angle of ~50°-65°.[16] A well-formed 9-MNL SAM will exhibit a significantly lower contact angle, typically in the range of <30°, reflecting its hydrophilic nature.

B. X-ray Photoelectron Spectroscopy (XPS):

-

Principle: XPS provides the elemental composition and chemical state information of the top few nanometers of the surface.

-

Procedure: Analyze the SAM-coated substrate under ultra-high vacuum (UHV).

-

Expected Result: The survey scan will show peaks for Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p), alongside the attenuated signal from the underlying Gold (Au 4f). The high-resolution S 2p spectrum is critical; it will show a peak at a binding energy of approximately 162 eV, which is characteristic of a thiolate species covalently bonded to gold.[17]

C. Atomic Force Microscopy (AFM):

-

Principle: AFM provides nanoscale topographical images of the surface. It can be used to assess the homogeneity and smoothness of the SAM and to identify defects like pinholes or molecular aggregates.

-

Procedure: Scan the surface in tapping mode or contact mode. Phase imaging can provide additional contrast based on surface properties.

-

Expected Result: A high-quality SAM will appear as a very smooth and uniform surface. The presence of pits or islands could indicate incomplete monolayer formation or contamination.[18][19]

| Characterization Technique | Parameter Measured | Typical Value for Bare Gold | Typical Value for 9-MNL SAM | Reference |

| Contact Angle Goniometry | Static Water Contact Angle | 50° - 65° | < 30° | [16][17] |

| XPS | S 2p Binding Energy | N/A | ~162 eV | [14][17] |

| Ellipsometry | Monolayer Thickness | N/A | ~1.2 - 1.5 nm | [20] |

| AFM | Surface Roughness (Rq) | Variable, depends on prep | < 0.5 nm | [18] |

Applications in Research and Drug Development

The unique properties of 9-MNL SAMs make them a powerful tool for the scientific community:

-

Biosensor Development: 9-MNL is frequently used as a "backfiller" or "blocking agent" in biosensors.[2][5] When co-deposited with a longer, functional thiol that serves as a capture probe (e.g., thiolated DNA or antibodies), the shorter 9-MNL molecules passivate the remaining gold surface. This prevents non-specific binding of other molecules, reducing background noise and increasing sensor sensitivity. The hydroxyl groups also provide a biocompatible, protein-resistant interface.[5]

-

Drug Delivery Systems: In nanoparticle-based drug delivery, surface modification is key to stability and targeting.[4] 9-MNL can be used to create a hydrophilic and biocompatible shell on gold nanoparticles, which improves their colloidal stability in physiological media and reduces clearance by the immune system.[21][22] The terminal hydroxyl groups can also serve as attachment points for conjugating drugs, targeting ligands, or imaging agents.[4]

-

Fundamental Surface Science: The well-defined nature of 9-MNL and similar alkanethiols provides an ideal model system for studying fundamental phenomena such as wetting, adhesion, electron transfer, and molecular self-organization.

Conclusion

The self-assembly of 9-Mercapto-1-nonanol on gold is a robust and well-understood process, culminating in a highly ordered and functional surface. The mechanism is initiated by a strong gold-thiolate bond and perfected by the cooperative effects of van der Waals forces and intermolecular hydrogen bonding. This guide has outlined the thermodynamic and kinetic principles governing this assembly, provided validated protocols for its preparation, and detailed the analytical techniques required for its characterization. For researchers in drug delivery and biosensing, a mastery of this foundational surface chemistry is essential for the rational design of next-generation medical and diagnostic technologies.

References

-

S. D. M. Verga, D. Bochicchio, L. D'Andrea, G. G. L. G. Pucci, A. Papagni, C. Baldoli, L. Beverina, T. Virgili, and A. Milani, "The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface," Physical Chemistry Chemical Physics, 2021. [Link]

-

Verga, S. D. M., et al. "The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface." IRIS, 2021. [Link]

-

Verga, S. D. M., et al. "The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface." RSC Publishing, 2021. [Link]

-

Verga, S. D. M., et al. "The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface." RSC Publishing, 2021. [Link]

-

de F Paulo, T., Abruña, H. D., & Diógenes, I. C. N. "Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold." Langmuir, vol. 28, no. 51, 2012, pp. 17825-31. [Link]

-

Lee, C. S., et al. "Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements." PMC - NIH, 2007. [Link]

-

Nishida, N., et al. "Thermal Stability of Self-Assembled Monolayers: Influence of Lateral Hydrogen Bonding." ResearchGate, 2005. [Link]

-

"Kinetics of Self-Assembled Monolayer Formation on Individual Nanoparticles." Request PDF. [Link]

-

Hushegyi, A., et al. "Atomic force microscopy (AFM) images of (a) mixed SAM composed of..." ResearchGate, 2015. [Link]

-

Truckenmüller, R., et al. "Structural Changes of Mercaptohexanol Self-Assembled Monolayers on Gold and Their Influence on Impedimetric Aptamer Sensors." PubMed, 2019. [Link]

-

Mendes, R. K., et al. "Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy." ResearchGate, 2004. [Link]

-

Heister, K. "Self assembled monolayer formation of alkanethiols on gold." Institute of Solid State Physics, 2009. [Link]

-

Fredj, Z., et al. "Contact angle measurements of the bare gold, the gold treated with..." ResearchGate, 2017. [Link]

-

Reggente, M., et al. "AFM topographic and phase-shift images of SAMs obtained from (left) 8..." ResearchGate, 2017. [Link]

-

Lest-Oroz, M., et al. "Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution." ResearchGate, 2005. [Link]

-

Fasihi, J., et al. "Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization." PMC - NIH, 2022. [Link]

-

"9-Mercapto-1-nonanol." PubChem. [Link]

-

"Hydrogen bonding." Khan Academy. [Link]

-

Ali, S. Z., et al. "Integration of Biosensors and Drug Delivery Technologies for Early Detection and Chronic Management of Illness." MDPI, 2011. [Link]

-

"Hydrogen Bonding and Common Mistakes." YouTube, uploaded by Socratica, 17 June 2012. [Link]

-

Olesiak-Banska, J., et al. "End-to-end self-assembly of gold nanorods in isopropanol solution: experimental and theoretical studies." NIH, 2016. [Link]

-

Cordeiro, R. A., et al. "Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications." PMC - NIH, 2019. [Link]

-

"Hydrogen Bonding | OpenStax Chemistry 2e 10.1." YouTube, uploaded by OpenStax, 13 Aug. 2021. [Link]

-

"What is a good way to measure the contact angle of one liquid in another liquid (on a solid surface)?" ResearchGate, 2014. [Link]

-

"Hydrogen bonding | AP Chemistry | Khan Academy." YouTube, uploaded by Khan Academy, 10 Feb. 2020. [Link]

-

Bashir, A., et al. "Growth mechanisms of self-assembled gold nanoparticles in Deep Eutectic Solvent." ResearchGate, 2017. [Link]

-

Ferraro, S., et al. "Contact Angles of Gold and its Alloys Measured on Different Substrates." ResearchGate, 2018. [Link]

-

"Biosensor-Based Drug Delivery Systems: Innovations, Applications, and Future Perspectives." Springer Nature Experiments, 2023. [Link]

-

Nunez, C. G., et al. "Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface." MDPI, 2022. [Link]

-

Fasihi, J., et al. "Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization." PubMed, 2022. [Link]

Sources

- 1. iris.inrim.it [iris.inrim.it]

- 2. 9-メルカプト-1-ノナノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy 9-Mercapto-1-nonanol (EVT-1467555) | 131215-92-4 [evitachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. if.tugraz.at [if.tugraz.at]

- 8. mdpi.com [mdpi.com]

- 9. End-to-end self-assembly of gold nanorods in isopropanol solution: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 9-Mercapto-1-nonanol | C9H20OS | CID 46201499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of the Interface: An In-depth Technical Guide to the Adsorption Kinetics of 9-Mercapto-1-nonanol on Metal Surfaces

For Researchers, Scientists, and Drug Development Professionals

Foreword: Mastering the Monolayer for Advanced Applications

In the realm of surface science and biomaterials, the controlled formation of self-assembled monolayers (SAMs) is a cornerstone technology. Among the vast library of molecules capable of forming these highly ordered structures, 9-Mercapto-1-nonanol (9-M-1-N) stands out for its unique bifunctional nature. Possessing a thiol headgroup for robust anchoring to metallic surfaces and a terminal hydroxyl group for subsequent functionalization, 9-M-1-N is a critical building block in the development of biosensors, drug delivery platforms, and biocompatible coatings.

This technical guide provides a comprehensive exploration of the adsorption kinetics of 9-M-1-N on four key metal surfaces: gold, silver, copper, and platinum. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their pursuit of reproducible and well-characterized surface modifications. We will explore the theoretical underpinnings of the adsorption process, detail rigorous experimental methodologies, and provide a comparative analysis of the kinetic parameters across different metallic substrates. Our aim is to equip you with the knowledge and practical guidance necessary to master the art and science of 9-M-1-N SAM formation.

I. Theoretical Framework: Understanding the Dynamics of Self-Assembly

The spontaneous organization of 9-M-1-N molecules from a solution or vapor phase onto a metal surface is a complex process governed by a delicate interplay of molecule-substrate and molecule-molecule interactions. The kinetics of this self-assembly can be described by several models, with the Langmuir and Freundlich isotherms being the most frequently employed.

The Langmuir Adsorption Model: A Tale of Monolayer Formation

The Langmuir model provides a foundational understanding of adsorption, assuming that adsorption is limited to a single monolayer on a surface with a finite number of identical and equivalent sites. The rate of adsorption is proportional to the concentration of the adsorbate and the number of available sites, while the rate of desorption is proportional to the number of adsorbed molecules.[1]

At equilibrium, the fractional surface coverage (θ) is given by:

θ = (K * C) / (1 + K * C)

where:

-

θ is the fractional surface coverage

-

K is the equilibrium constant for the adsorption/desorption process

-

C is the concentration of the adsorbate

A key assumption of the Langmuir model is that all surface sites are equivalent and that the adsorption at one site is independent of the occupancy of adjacent sites.[2] While this is a simplification, it often provides a good approximation for the initial rapid phase of thiol adsorption on relatively homogeneous metal surfaces.

The Freundlich Adsorption Isotherm: Accounting for Surface Heterogeneity

In reality, metal surfaces are rarely perfectly uniform. The Freundlich isotherm is an empirical model that can account for surface heterogeneity and multilayer adsorption.[3] The relationship is expressed as:

log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)

where:

-

qₑ is the amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium

-

Cₑ is the equilibrium concentration of the adsorbate in solution

-

Kբ and n are Freundlich constants that are related to the adsorption capacity and intensity, respectively.

A plot of log(qₑ) versus log(Cₑ) yields a straight line, allowing for the determination of the Freundlich constants. This model is particularly useful for describing adsorption on more complex or polycrystalline surfaces where a range of binding energies may exist.

II. Experimental Methodologies: A Practical Guide to Kinetic Analysis

The study of 9-M-1-N adsorption kinetics requires a suite of sensitive surface analysis techniques. This section provides detailed, step-by-step protocols for four powerful methods: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), Surface Plasmon Resonance (SPR), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).

A. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Real-time Mass and Viscoelasticity Measurement

QCM-D is an invaluable tool for real-time monitoring of mass changes at the nanogram level, providing direct insight into the adsorption and desorption kinetics of SAM formation.[4]

Experimental Workflow for QCM-D Analysis

Caption: QCM-D workflow for kinetic analysis of 9-M-1-N adsorption.

Detailed Protocol for QCM-D Analysis of 9-M-1-N on Gold:

-

Sensor Preparation:

-

Clean a gold-coated QCM-D sensor by rinsing with absolute ethanol followed by deionized water.

-

Dry the sensor under a gentle stream of high-purity nitrogen.

-

Treat the sensor with a UV/Ozone cleaner for 15-20 minutes to remove any organic contaminants.

-

Immediately mount the cleaned sensor into the QCM-D flow cell.

-

-

System Equilibration:

-

Initiate a continuous flow of the solvent (e.g., absolute ethanol) through the flow cell at a constant flow rate (e.g., 50-100 µL/min).

-

Monitor the change in resonant frequency (Δf) and dissipation (ΔD) until a stable baseline is achieved. This typically takes 15-30 minutes.

-

-

Adsorption Measurement:

-

Prepare a solution of 9-M-1-N in the same solvent at the desired concentration (e.g., 1 mM).

-

Switch the solvent flow to the 9-M-1-N solution.

-

Record the changes in Δf and ΔD in real-time as the molecules adsorb onto the gold surface. A decrease in frequency indicates an increase in mass.

-

-

Rinsing and Data Analysis:

-

After the adsorption appears to reach a plateau or for a predetermined time, switch the flow back to the pure solvent to rinse away any loosely bound molecules.

-

Continue monitoring until the frequency and dissipation signals stabilize.

-

The resulting data of Δf versus time can be used to calculate the adsorbed mass using the Sauerbrey equation and subsequently fitted to kinetic models like the Langmuir model to extract adsorption and desorption rate constants.

-

B. Surface Plasmon Resonance (SPR): Probing Refractive Index Changes at the Interface

SPR is a highly sensitive optical technique that measures changes in the refractive index at the interface of a thin metal film (typically gold) and a dielectric medium.[5] This allows for the label-free, real-time monitoring of molecular binding events, including SAM formation.

Experimental Workflow for SPR Analysis

Caption: SPR workflow for kinetic analysis of 9-M-1-N adsorption.

Detailed Protocol for SPR Analysis of 9-M-1-N on Gold:

-

Sensor Chip Preparation:

-

Use a gold-coated SPR sensor chip.

-

Clean the chip surface using a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - handle with extreme caution in a fume hood ) or a UV/Ozone cleaner.

-

Rinse thoroughly with deionized water and dry with nitrogen.

-

Dock the chip into the SPR instrument.

-

-

System Priming and Baseline Establishment:

-

Prime the system with the running buffer (e.g., absolute ethanol) to ensure a stable baseline.

-

Monitor the SPR signal (measured in Resonance Units, RU) until it is stable.

-

-

Kinetic Measurement:

-

Prepare a series of dilutions of 9-M-1-N in the running buffer (e.g., ranging from µM to mM concentrations).

-

Inject the lowest concentration of 9-M-1-N over the sensor surface for a defined period (association phase).

-

Switch back to the running buffer to monitor the dissociation of the molecules from the surface (dissociation phase).

-

Repeat the injection and dissociation steps for each concentration in the series.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using the instrument's software.

-

The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the data to appropriate binding models (e.g., a 1:1 Langmuir binding model).

-